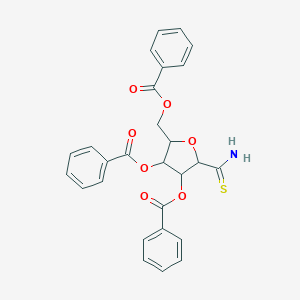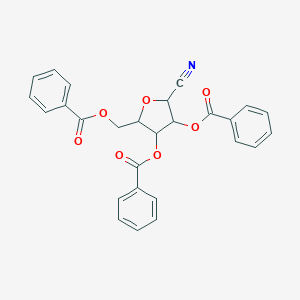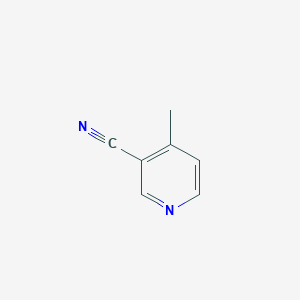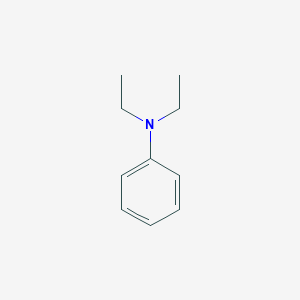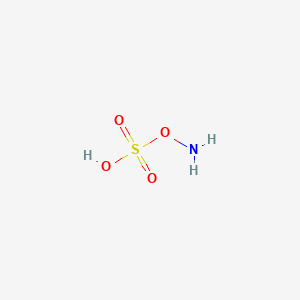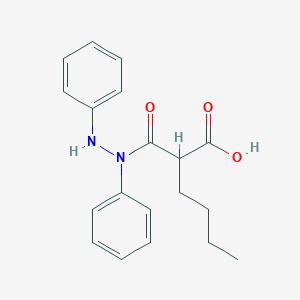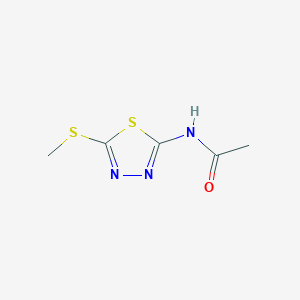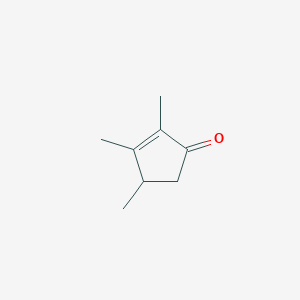
2,3,4-Triméthylcyclopent-2-én-1-one
Vue d'ensemble
Description
2,3,4-Trimethylcyclopent-2-en-1-one is an organic compound with the molecular formula C8H12O. It is a derivative of cyclopentenone, characterized by the presence of three methyl groups at positions 2, 3, and 4 on the cyclopentene ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Applications De Recherche Scientifique
2,3,4-Trimethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of cyclic saturated compounds and other complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylcyclopent-2-en-1-one can be achieved through several methods. One common route involves the cyclization of [(E)-3-Methyl-2-oxo-3-pentenyl]phosphonic acid dimethyl ester. This reaction typically requires specific conditions, such as the presence of a base and controlled temperature, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 2,3,4-Trimethylcyclopent-2-en-1-one often involves the use of advanced catalytic processes to enhance yield and purity. These methods may include the use of metal catalysts and optimized reaction parameters to facilitate the cyclization and methylation steps efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,4-Trimethylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methyl groups on the cyclopentene ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Mécanisme D'action
The mechanism by which 2,3,4-Trimethylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
- 2,3,4-Trimethyl-2-cyclopentenone
- 2,3,4-Trimethyl-benzoylchloride
- 2,3,4-Trimethyl-cyclopent-2-enone
Uniqueness: 2,3,4-Trimethylcyclopent-2-en-1-one stands out due to its specific arrangement of methyl groups and the presence of the cyclopentene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .
Propriétés
IUPAC Name |
2,3,4-trimethylcyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-5-4-8(9)7(3)6(5)2/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQNTXCURBPBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021686 | |
| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28790-86-5, 86368-24-3 | |
| Record name | 2-Cyclopenten-1-one, 2,3,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028790865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentenone, trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086368243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethylcyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3,4-trimethylcyclopent-2-en-1-one production in hemicellulose pyrolysis-liquefaction?
A1: This research [] focuses on utilizing hemicellulose, a major component of plant biomass, as a sustainable source for fuel production. The pyrolysis-liquefaction process breaks down hemicellulose into smaller molecules, including various ketones. 2,3,4-Trimethylcyclopent-2-en-1-one is one such ketone identified in the liquid product. Its presence, along with other ketones, is significant because these compounds can potentially be used as high-octane-value fuels or fuel additives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)
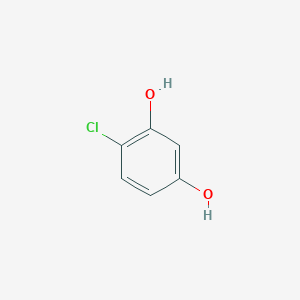
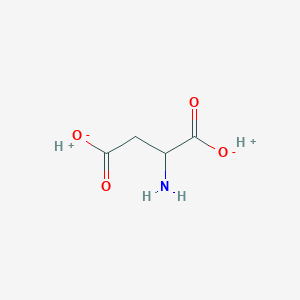

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)
